

How to reduce high background fluorescence in Abz-GIVRAK(Dnp) assays

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Compound of Interest

Compound Name: Abz-GIVRAK(Dnp)

Cat. No.: B15573379

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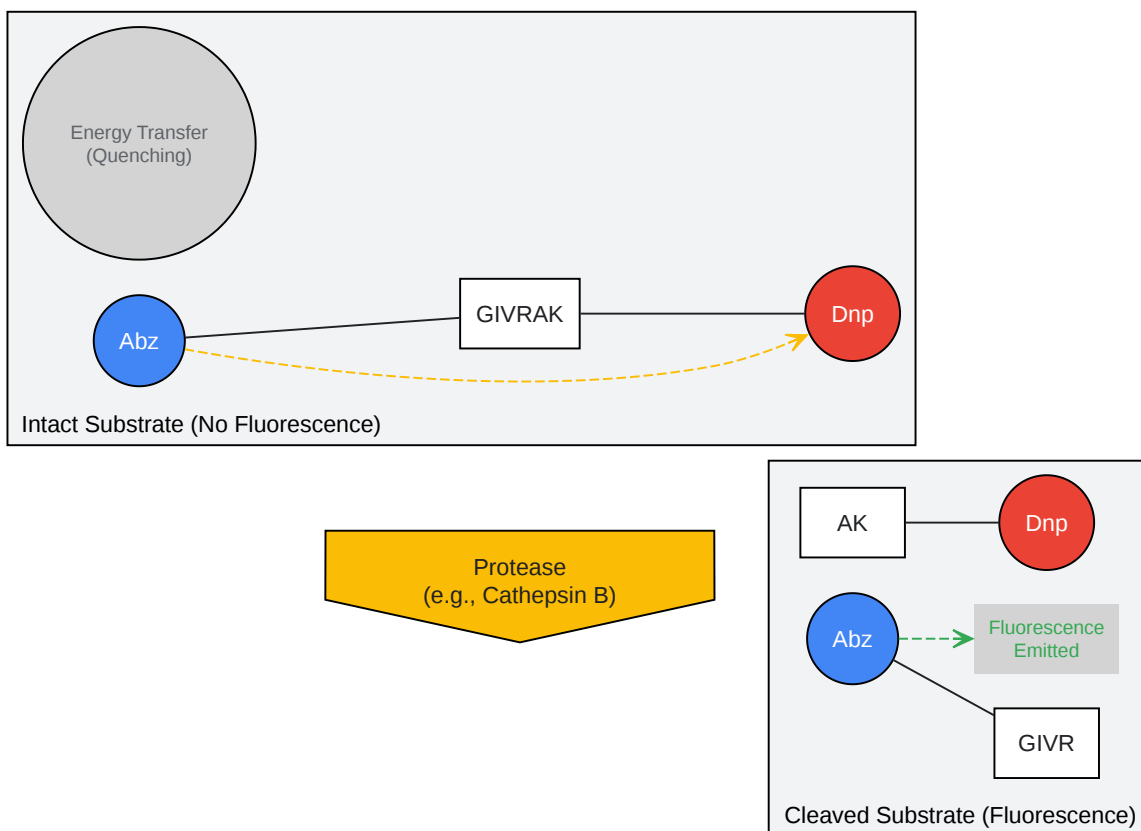
Technical Support Center: Abz-GIVRAK(Dnp) Protease Assays

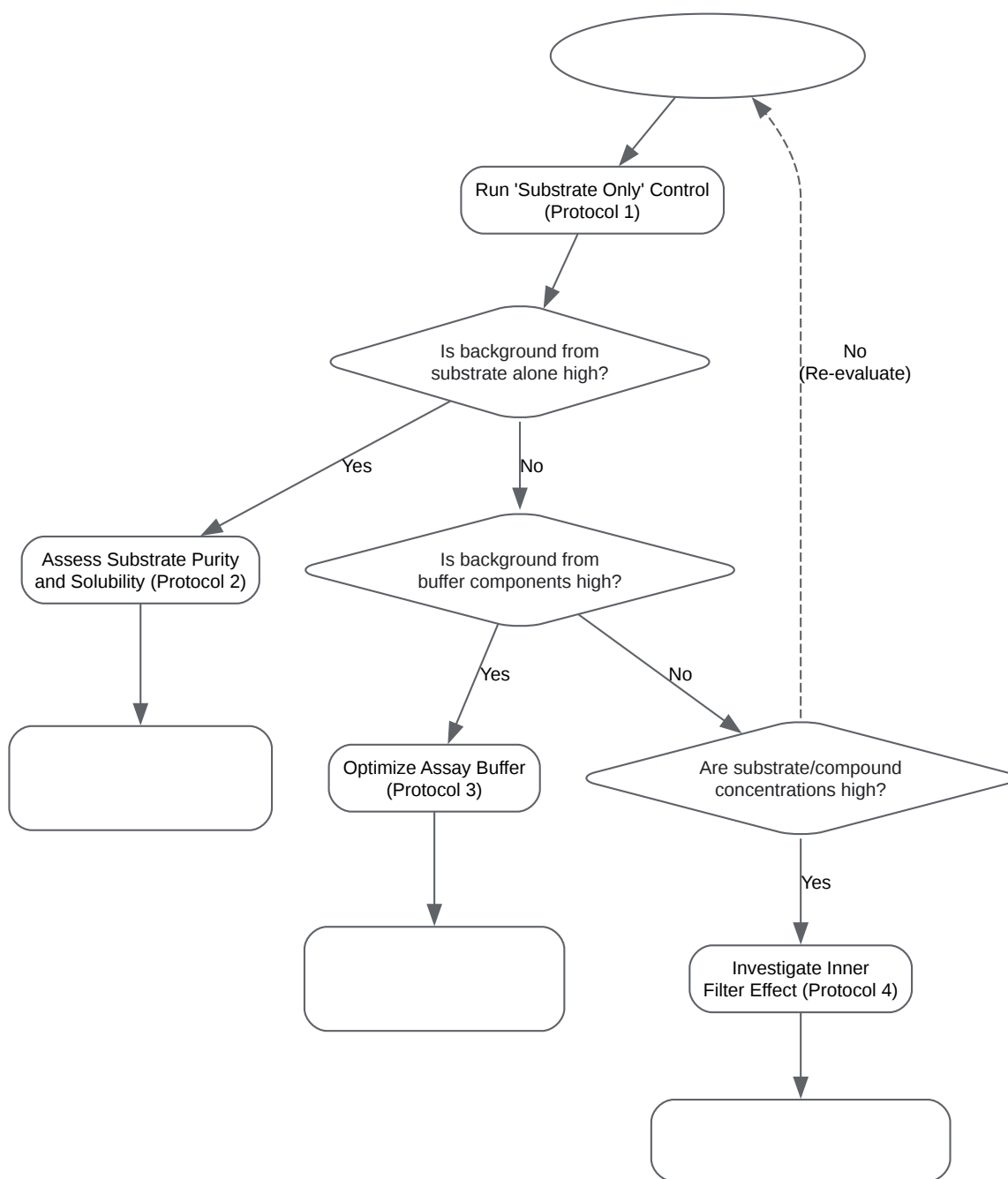
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the **Abz-GIVRAK(Dnp)** FRET-based protease assay, with a focus on mitigating high background fluorescence.

Understanding the Abz-GIVRAK(Dnp) Assay

The **Abz-GIVRAK(Dnp)** assay is a fluorescence resonance energy transfer (FRET) method used to measure the activity of proteases, most notably cathepsin B.[1][2] The substrate consists of a peptide sequence (GIVRAK) flanked by a fluorophore, ortho-aminobenzoic acid (Abz), and a quencher, 2,4-dinitrophenyl (Dnp).[3][4] In the intact substrate, the close proximity of Abz and Dnp allows for FRET, where the Dnp group quenches the fluorescence emitted by Abz.[5][6] Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence.[5][6]

Diagram of the FRET Mechanism in **Abz-GIVRAK(Dnp)** Assay





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